

In-Depth Technical Guide: 3-Fluoro-4-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Fluoro-4-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-4-nitrobenzonitrile**, a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. While a definitive crystal structure for **3-Fluoro-4-nitrobenzonitrile** is not publicly available, this document consolidates available data on its synthesis, physicochemical properties, and chemical reactivity. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering detailed experimental protocols and a visual representation of its synthetic pathway.

Introduction

3-Fluoro-4-nitrobenzonitrile is a versatile building block in organic synthesis. Its molecular architecture, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. The presence of these three distinct functional groups—fluoro, nitro, and cyano—on the aromatic ring allows for a wide range of chemical transformations. The electron-withdrawing properties of the nitrile and nitro groups significantly activate the benzene ring, making the fluorine atom particularly susceptible to nucleophilic aromatic substitution (S_NAr) reactions, a key reaction in the synthesis of various derivatives.^[1] This compound serves as a foundational component for synthesizing potential therapeutic agents, including anti-cancer and anti-inflammatory agents, and is a precursor for 1,2,6-trisubstituted benzimidazole derivatives.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluoro-4-nitrobenzonitrile** is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₇ H ₃ FN ₂ O ₂	[2] [3] [4] [5]
Molecular Weight	166.11 g/mol	[2] [3] [4] [5]
CAS Number	218632-01-0	[2] [3] [5]
Appearance	Solid	[4]
InChI	1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H	[3] [4]
InChIKey	OZXCOGPRBUSXLE-UHFFFAOYSA-N	[3] [4]
SMILES	C1=CC(=C(C=C1C#N)F)-- INVALID-LINK--[O-]	[2] [3]
Storage Temperature	2°C - 8°C	[2]

Crystal Structure

As of the date of this publication, a solved crystal structure for **3-Fluoro-4-nitrobenzonitrile** is not publicly available in crystallographic databases. While X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, such data for the title compound has not been reported.[\[1\]](#) However, analysis of its derivatives through X-ray crystallography could provide valuable insights into bond lengths, bond angles, and intermolecular interactions.[\[1\]](#) Studies on closely related nitrobenzonitrile compounds have indicated that the nitro group is often slightly twisted out of the plane of the benzene ring.[\[1\]](#)

Synthesis

The synthesis of a related isomer, 4-Fluoro-3-nitrobenzonitrile, is well-documented and proceeds via the nitration of 4-fluorobenzonitrile. This process involves an electrophilic

aromatic substitution where the fluorine and nitrile groups direct the incoming nitro group.^[6] A similar synthetic strategy can be inferred for **3-Fluoro-4-nitrobenzonitrile**, likely starting from 3-fluorobenzonitrile.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzonitrile

The following protocol is adapted from a known procedure for the synthesis of the isomer 4-fluoro-3-nitrobenzonitrile and provides a representative example of the nitration of a fluorobenzonitrile.^{[6][7]}

Materials:

- 4-Fluorobenzonitrile (12.5 g, 103 mmol)^{[6][7]}
- Potassium nitrate (10.4 g, 103 mmol)^{[6][7]}
- Concentrated sulfuric acid (125 ml)^{[6][7]}
- Silica gel^{[6][7]}
- Methylene chloride^{[6][7]}
- Ice bath^[6]
- Magnetic stirrer and stir bar^{[6][7]}

Procedure:

- A slurry is prepared by adding silica gel to concentrated sulfuric acid at 0°C in a quantity that still allows for magnetic stirring.^[7]
- To this stirred slurry, 4-fluorobenzonitrile is added, followed by the addition of potassium nitrate.^{[6][7]}
- The reaction mixture is stirred at 0°C for 20 minutes.^{[6][7]}

- To isolate the product, the reaction mixture is passed through a short column of silica gel to remove the sulfuric acid.[6][7]
- The product is then washed from the silica gel using methylene chloride.[6][7]
- The solvent is evaporated to yield the product as a crystalline solid.[6][7]

Results:

- Yield: 6.0 g[6][7]
- Melting Point: 86-88 °C[6][7]
- Appearance: Crystalline solid[6][7]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 4-fluoro-3-nitrobenzonitrile.



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Synthesis and Purification Workflow

Applications in Research and Development

3-Fluoro-4-nitrobenzonitrile is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility is primarily derived from the reactivity of the fluorine atom towards nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[1]

Key Applications:

- **Pharmaceutical Scaffolds:** It serves as a foundational structure for the development of novel therapeutic agents.^[1]
- **Intermediate for Bioactive Molecules:** It is a key intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents.^[1]
- **Heterocyclic Synthesis:** The compound is an excellent starting material for the synthesis of complex heterocyclic systems, such as 1,2,6-trisubstituted benzimidazoles, which are of significant interest in pharmaceutical development.^[1]
- **Other Industrial Uses:** It is also used as an intermediate in the production of dyes and pesticides.^{[1][2]}

Conclusion

While the definitive crystal structure of **3-Fluoro-4-nitrobenzonitrile** remains to be elucidated, its importance as a versatile chemical intermediate is well-established. This guide has summarized the available information on its synthesis, properties, and applications. The provided experimental protocol for a related isomer and the synthetic workflow diagram offer practical insights for researchers. Further investigation into the solid-state structure of this compound through X-ray crystallography would be a valuable contribution to the field.

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